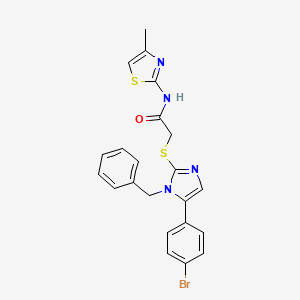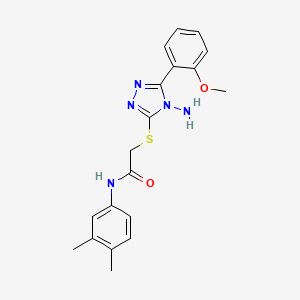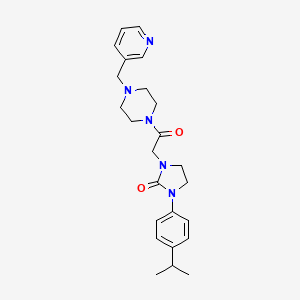amino}methyl)-4,4-dimethylazetidin-2-one CAS No. 1394786-99-2](/img/structure/B2354490.png)
1-({[(4-Ethoxyphenyl)methyl](methyl)amino}methyl)-4,4-dimethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EMD 281014 is a novel chemical compound that has shown promising results in scientific research. It belongs to the class of azetidinones, which are known for their diverse biological activities. EMD 281014 has been extensively studied for its potential therapeutic effects, including its ability to modulate the activity of certain enzymes and receptors in the body.
Mecanismo De Acción
The mechanism of action of EMD 281014 is not fully understood, but it is believed to modulate the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. In addition, EMD 281014 has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and ion channel regulation.
Biochemical and physiological effects:
EMD 281014 has been shown to have several biochemical and physiological effects in various disease models. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis. In addition, EMD 281014 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EMD 281014 in lab experiments include its high purity and yield, as well as its diverse biological activities. However, the limitations of using EMD 281014 include its complex synthesis method and its potential toxicity in high doses.
Direcciones Futuras
There are several future directions for the study of EMD 281014. One direction is to further elucidate its mechanism of action and identify its molecular targets in the body. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for EMD 281014 could lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of EMD 281014 is a complex process that involves several steps. The starting material for the synthesis is 4-ethoxybenzaldehyde, which is converted into the corresponding amine using reductive amination. The resulting amine is then coupled with 4,4-dimethyl-2-oxoazetidine to form EMD 281014. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
EMD 281014 has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, EMD 281014 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[[(4-ethoxyphenyl)methyl-methylamino]methyl]-4,4-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-20-14-8-6-13(7-9-14)11-17(4)12-18-15(19)10-16(18,2)3/h6-9H,5,10-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURGGHHOTLOLJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C)CN2C(=O)CC2(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2354410.png)





![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2354417.png)
![1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354418.png)

![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine](/img/structure/B2354423.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)
![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)